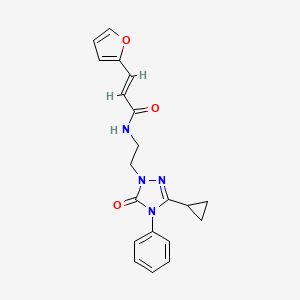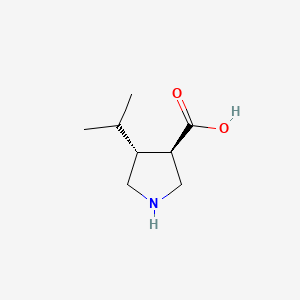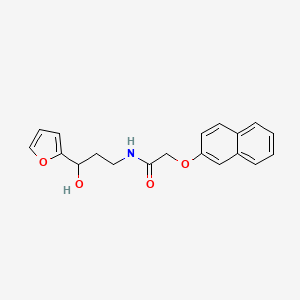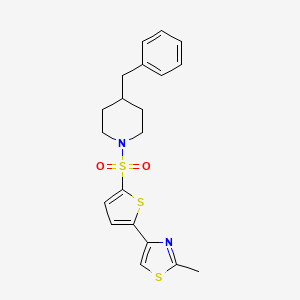
ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate is a synthetic organic compound that features a tetrazole ring, a phenyl group, and a benzoate ester
Mechanism of Action
Target of Action
The primary target of ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate is the P38 MAP kinase protein . This protein plays a crucial role in cellular responses to external stress signals and is involved in cellular processes such as inflammation and apoptosis.
Mode of Action
this compound interacts with its target, the P38 MAP kinase protein, likely through non-covalent interactions . These interactions may result in changes to the protein’s activity, potentially influencing cellular processes such as inflammation and cell death.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound suggest that the compound has good bioavailability . This means that the compound is well-absorbed by the body and can reach its target sites effectively.
Result of Action
The molecular and cellular effects of this compound’s action include potential antibacterial, anticancer, and anti-TB activities . The compound has shown significant cytotoxic effects, with IC50 values close to those of standard drugs .
Preparation Methods
The synthesis of ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate typically involves the formation of the tetrazole ring followed by its attachment to the benzoate ester. One common method involves the cyclization of nitriles with sodium azide under acidic conditions to form the tetrazole ring. The resulting tetrazole is then coupled with ethyl 4-aminobenzoate using standard peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield the final product .
Chemical Reactions Analysis
Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized using strong oxidizing agents, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro derivatives can yield amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate has several scientific research applications:
Medicinal Chemistry: It is used as a bioisostere for carboxylic acids in drug design, enhancing the lipophilicity and bioavailability of pharmaceutical compounds.
Materials Science: The compound is used in the development of advanced materials, such as corrosion inhibitors and coordination polymers.
Biological Research: It serves as a ligand in the study of enzyme interactions and receptor binding.
Comparison with Similar Compounds
Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)benzoate is unique due to the presence of the tetrazole ring, which provides distinct chemical and biological properties compared to other carboxylic acid derivatives. Similar compounds include:
Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxylate): Lacks the amido group, resulting in different reactivity and biological activity.
Ethyl 4-(2-phenyl-2H-tetrazole-5-carboxamido)phenylacetate: Contains an additional phenylacetate group, altering its lipophilicity and binding properties.
Properties
IUPAC Name |
ethyl 4-[(2-phenyltetrazole-5-carbonyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O3/c1-2-25-17(24)12-8-10-13(11-9-12)18-16(23)15-19-21-22(20-15)14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHYRSXCNLBFHAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NN(N=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{4-[(Benzylsulfonyl)amino]phenoxy}-2-thiophenecarboxylic acid](/img/structure/B2538193.png)
![2-methyl-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2538194.png)

![2-Hydroxybicyclo[3.3.1]nonan-9-one](/img/structure/B2538198.png)
![N-(4-fluorobenzyl)-4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxamide oxalate](/img/structure/B2538199.png)
![N-((1-cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2538203.png)

![N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide](/img/structure/B2538207.png)
![N-(2-(5-methyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)ethyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2538209.png)
![N-(2-carbamoylphenyl)-1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidine-3-carboxamide](/img/structure/B2538210.png)
